4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide
Overview
Description
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further connected to a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain the desired product . The reaction conditions generally include heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the activated double bond in the pyrrolidine-2,5-dione moiety.
Polymerization: The compound can polymerize or copolymerize with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for aza-Michael reactions, and various nucleophiles and electrophiles for substitution and cycloaddition reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include derivatives of the original compound with modifications at the sulfonamide or pyrrolidine-2,5-dione moieties. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial, anti-inflammatory, and antitumor agents.
Materials Science: Due to its ability to undergo polymerization, it can be used in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of cyclooxygenase and kinase enzymes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, the compound can interact with kinase enzymes, affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features but includes additional methyl groups, which can influence its biological activity.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound combines structural elements of pyrrolidine-2,5-dione and benzyl groups, offering different pharmacological properties.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyrrolidine-2,5-dione moiety. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYJOKAZIWXRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203159 | |
Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-06-4 | |
Record name | 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5470-06-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-(2,5-dioxo-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(2,5-dioxo-1-pyrrolidinyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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